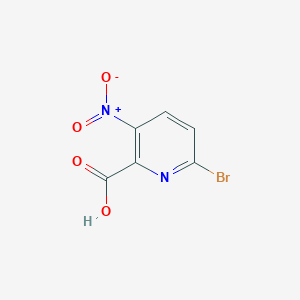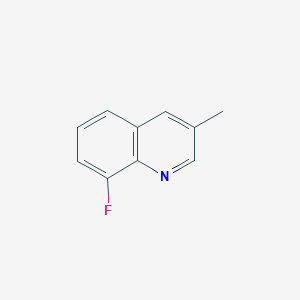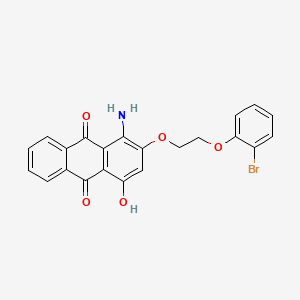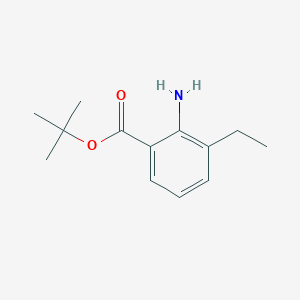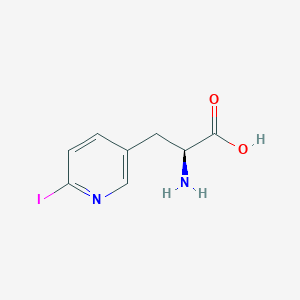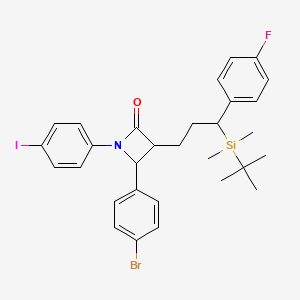![molecular formula C42H28O2 B13125096 10-[10-(10-oxo-9H-anthracen-9-yl)-9,10-dihydroanthracen-9-yl]-10H-anthracen-9-one CAS No. 31150-80-8](/img/structure/B13125096.png)
10-[10-(10-oxo-9H-anthracen-9-yl)-9,10-dihydroanthracen-9-yl]-10H-anthracen-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-[10-(10-oxo-9H-anthracen-9-yl)-9,10-dihydroanthracen-9-yl]-10H-anthracen-9-one is a complex organic compound with the molecular formula C42H28O2 and a molecular weight of 564.671 g/mol . This compound is characterized by its intricate structure, which includes multiple anthracene units, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10-[10-(10-oxo-9H-anthracen-9-yl)-9,10-dihydroanthracen-9-yl]-10H-anthracen-9-one typically involves the use of anthracene as a precursor . The synthetic route includes several steps, such as the formation of intermediate compounds through reactions with phenylglyoxal hydrate and other reagents . The reaction conditions often involve the use of solvents like dichloromethane and purification through silica gel chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
10-[10-(10-oxo-9H-anthracen-9-yl)-9,10-dihydroanthracen-9-yl]-10H-anthracen-9-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield compounds with additional ketone or hydroxyl groups, while reduction could produce more saturated derivatives .
Wissenschaftliche Forschungsanwendungen
10-[10-(10-oxo-9H-anthracen-9-yl)-9,10-dihydroanthracen-9-yl]-10H-anthracen-9-one has several applications in scientific research:
Chemistry: It is used in the study of organic synthesis and reaction mechanisms.
Biology: It can be employed in the development of fluorescent probes for imaging and diagnostic purposes.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials .
Wirkmechanismus
The mechanism of action of 10-[10-(10-oxo-9H-anthracen-9-yl)-9,10-dihydroanthracen-9-yl]-10H-anthracen-9-one involves its interaction with molecular targets through π-conjugation and steric hindrance. These interactions can influence the thermal, photophysical, and electroluminescence properties of the compound . The compound’s ability to restrict intramolecular π-conjugation and introduce steric hindrance helps suppress π–π stacking interactions, leading to efficient blue emission in OLED applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
10-(2-Oxo-2-phenylethylidene)-10H-anthracen-9-one: This compound has similar structural features and is used in similar applications.
Sennidin B: Another anthracene derivative with applications in biological research
Uniqueness
10-[10-(10-oxo-9H-anthracen-9-yl)-9,10-dihydroanthracen-9-yl]-10H-anthracen-9-one is unique due to its multiple anthracene units, which provide enhanced photophysical properties and make it particularly suitable for use in advanced electronic materials like OLEDs .
Eigenschaften
CAS-Nummer |
31150-80-8 |
|---|---|
Molekularformel |
C42H28O2 |
Molekulargewicht |
564.7 g/mol |
IUPAC-Name |
10-[10-(10-oxo-9H-anthracen-9-yl)-9,10-dihydroanthracen-9-yl]-10H-anthracen-9-one |
InChI |
InChI=1S/C42H28O2/c43-41-33-21-9-5-17-29(33)39(30-18-6-10-22-34(30)41)37-25-13-1-2-14-26(25)38(28-16-4-3-15-27(28)37)40-31-19-7-11-23-35(31)42(44)36-24-12-8-20-32(36)40/h1-24,37-40H |
InChI-Schlüssel |
GEQZEEGBPGEPCV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(C3=CC=CC=C3C(C2=C1)C4C5=CC=CC=C5C(=O)C6=CC=CC=C46)C7C8=CC=CC=C8C(=O)C9=CC=CC=C79 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






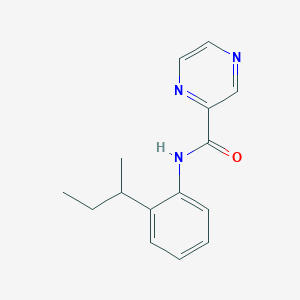
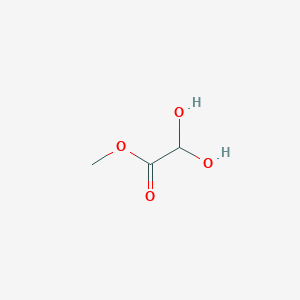
![3'-Methyl-4,6-diphenyl-2H-[1,2'-bipyridin]-2-one](/img/structure/B13125062.png)
